molecular formula C10H5Br2ClO B3329067 3,6-Dibromo-8-chloronaphthalen-2-ol CAS No. 550998-29-3

3,6-Dibromo-8-chloronaphthalen-2-ol

Cat. No.: B3329067
CAS No.: 550998-29-3
M. Wt: 336.4 g/mol
InChI Key: LTQBZSDWSKDYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3,6-Dibromo-8-chloronaphthalen-2-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the naphthalene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents.

Scientific Research Applications

3,6-Dibromo-8-chloronaphthalen-2-ol has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,6-Dibromo-8-chloronaphthalen-2-ol involves its interaction with molecular targets and pathways specific to its chemical structure. The presence of bromine and chlorine atoms can influence its reactivity and binding affinity to various biological molecules .

Comparison with Similar Compounds

3,6-Dibromo-8-chloronaphthalen-2-ol can be compared with other halogenated naphthalenes, such as:

The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and physical properties .

Properties

IUPAC Name

3,6-dibromo-8-chloronaphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Br2ClO/c11-6-1-5-2-8(12)10(14)4-7(5)9(13)3-6/h1-4,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQBZSDWSKDYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=CC2=C(C=C1Br)Cl)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Br2ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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